molecular formula C19H20N2O4 B12603326 1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole CAS No. 882971-07-5

1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B12603326
CAS No.: 882971-07-5
M. Wt: 340.4 g/mol
InChI Key: NRFSVLJKNUSJIN-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of two aromatic rings substituted with methoxy groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The methoxy groups and imidazole ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4,5-Trimethoxyphenyl)-2-phenyl-1H-imidazole
  • 1-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
  • 1-(3,4,5-Trimethoxyphenyl)-2-(4-chlorophenyl)-1H-imidazole

Uniqueness

1-(3,4,5-Trimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazole is unique due to the presence of multiple methoxy groups on both aromatic rings, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

882971-07-5

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole

InChI

InChI=1S/C19H20N2O4/c1-22-15-7-5-13(6-8-15)19-20-9-10-21(19)14-11-16(23-2)18(25-4)17(12-14)24-3/h5-12H,1-4H3

InChI Key

NRFSVLJKNUSJIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN2C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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